9-ING-41

Catalog No.
S516441
CAS No.
1034895-42-5
M.F
C22H13FN2O5
M. Wt
404.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-ING-41

CAS Number

1034895-42-5

Product Name

9-ING-41

IUPAC Name

3-(5-fluoro-1-benzofuran-3-yl)-4-(5-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione

Molecular Formula

C22H13FN2O5

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C22H13FN2O5/c1-25-7-13(11-5-17-18(6-15(11)25)30-9-29-17)19-20(22(27)24-21(19)26)14-8-28-16-3-2-10(23)4-12(14)16/h2-8H,9H2,1H3,(H,24,26,27)

InChI Key

FARXPFGGGGLENU-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC3=C(C=C21)OCO3)C4=C(C(=O)NC4=O)C5=COC6=C5C=C(C=C6)F

Solubility

Soluble in DMSO

Synonyms

9-ING-41; 9 ING 41; 9ING41;

Canonical SMILES

CN1C=C(C2=CC3=C(C=C21)OCO3)C4=C(C(=O)NC4=O)C5=COC6=C5C=C(C=C6)F

Description

The exact mass of the compound 3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione is 404.0808 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

9-ING-41, also known as Elraglusib, is a small molecule inhibitor specifically targeting Glycogen Synthase Kinase-3 beta (GSK-3β). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to modulate critical signaling pathways involved in cell survival and apoptosis. GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell cycle regulation, and apoptosis. By inhibiting GSK-3β, 9-ING-41 has shown promise in enhancing the efficacy of conventional chemotherapeutics and demonstrating direct antitumor effects in preclinical studies .

This compound, also known by its developmental code name 9-ING-41 and its generic name elraglusib, is currently under investigation as a potential treatment for myelofibrosis. Myelofibrosis is a bone marrow disorder characterized by the abnormal growth of fibrous tissue in the bone marrow, which reduces its ability to produce healthy blood cells [].

Mechanism of Action:

Elraglusib is believed to work by inhibiting glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in various cellular processes, including cell proliferation and differentiation []. Inhibition of GSK-3β is thought to promote healthy blood cell production in the bone marrow by mechanisms that are still under investigation [].

9-ING-41 primarily functions through the inhibition of GSK-3β, leading to several downstream effects:

  • Cell Cycle Arrest: Treatment with 9-ING-41 results in cell cycle arrest at the G2/M phase, as evidenced by decreased expression of regulatory proteins associated with this phase .
  • Induction of Apoptosis: The compound promotes apoptotic pathways by downregulating anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein) and activating caspases .
  • Enhanced Chemotherapy Efficacy: In combination with standard chemotherapeutic agents like gemcitabine and cisplatin, 9-ING-41 has been shown to potentiate their antitumor effects, particularly in chemoresistant cancer cell lines .

The biological activity of 9-ING-41 is characterized by its ability to inhibit tumor growth across various types of cancer:

  • Bladder Cancer: In bladder cancer cell lines, 9-ING-41 demonstrated significant cytotoxicity and enhanced the effects of conventional therapies .
  • Neuroblastoma: The compound has shown effectiveness in neuroblastoma models, where it reduced cell viability and enhanced the effects of irinotecan (CPT-11) .
  • Colorectal Cancer: In colorectal cancer models, 9-ING-41 inhibited growth through mechanisms distinct from traditional chemotherapy, indicating its potential as a novel therapeutic agent .

The synthesis of 9-ING-41 involves several chemical steps that typically include:

  • Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  • Key Reactions: Key reactions may involve coupling reactions, cyclization processes, and functional group modifications to achieve the desired structure.
  • Purification: Final products are purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Specific detailed synthetic routes are often proprietary or not fully disclosed in literature but typically follow established organic synthesis protocols.

The primary applications of 9-ING-41 include:

  • Cancer Therapy: As a GSK-3β inhibitor, it is being explored for its potential to treat various cancers including bladder cancer, neuroblastoma, and colorectal cancer.
  • Combination Therapy: It is being investigated for use in combination with existing chemotherapeutics to enhance their efficacy and overcome resistance mechanisms.
  • Immunotherapy Enhancement: Preliminary studies suggest that 9-ING-41 may enhance immune responses when used alongside immune checkpoint inhibitors .

Interaction studies have highlighted several key findings regarding the effects of 9-ING-41:

  • Synergistic Effects with Chemotherapy: Studies indicate that combining 9-ING-41 with drugs like gemcitabine or cisplatin leads to improved antitumor activity compared to either agent alone .
  • Immune Modulation: In immunological studies, treatment with 9-ING-41 resulted in increased expression of cytokines associated with T-cell activity and immune response enhancement .
  • Potential for Overcoming Resistance: The compound has shown promise in overcoming chemoresistance in specific cancer types by altering cell survival pathways .

Several compounds share similarities with 9-ING-41 regarding their mechanism of action or target specificity. Below are some notable examples:

Compound NameTargetUnique Features
AR-A014418GSK-3Less selective compared to 9-ING-41; broader kinase inhibition profile .
TDZD8GSK-3Exhibits similar inhibition but is less potent than 9-ING-41 .
LithiumGSK-3A mood stabilizer that also inhibits GSK-3 but lacks specificity and efficacy against tumors .
CHIR99021GSK-3A potent inhibitor but primarily used in stem cell research rather than direct cancer therapy .

Uniqueness of 9-ING-41

9-ING-41 is distinguished by its high selectivity for GSK-3β over other kinases, making it a promising candidate for targeted cancer therapies. Its ability to enhance the efficacy of existing treatments while also modulating immune responses sets it apart from other inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

404.08084968 g/mol

Monoisotopic Mass

404.08084968 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ND1SOF0DLU

Dates

Modify: 2023-08-15
1: Karmali R, Chukkapalli V, Gordon LI, Borgia JA, Ugolkov A, Mazar AP, Giles FJ. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents. Oncotarget. 2017 Nov 11;8(70):114924-114934. doi: 10.18632/oncotarget.22414. eCollection 2017 Dec 29. PubMed PMID: 29383130; PubMed Central PMCID: PMC5777742.
2: Ugolkov A, Qiang W, Bondarenko G, Procissi D, Gaisina I, James CD, Chandler J, Kozikowski A, Gunosewoyo H, O'Halloran T, Raizer J, Mazar AP. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models. Transl Oncol. 2017 Aug;10(4):669-678. doi: 10.1016/j.tranon.2017.06.003. Epub 2017 Jun 30. PubMed PMID: 28672195; PubMed Central PMCID: PMC5496477.
3: Ugolkov A, Gaisina I, Zhang JS, Billadeau DD, White K, Kozikowski A, Jain S, Cristofanilli M, Giles F, O'Halloran T, Cryns VL, Mazar AP. GSK-3 inhibition overcomes chemoresistance in human breast cancer. Cancer Lett. 2016 Oct 1;380(2):384-92. doi: 10.1016/j.canlet.2016.07.006. Epub 2016 Jul 14. PubMed PMID: 27424289; PubMed Central PMCID: PMC5786372.
4: Pal K, Cao Y, Gaisina IN, Bhattacharya S, Dutta SK, Wang E, Gunosewoyo H, Kozikowski AP, Billadeau DD, Mukhopadhyay D. Inhibition of GSK-3 induces differentiation and impaired glucose metabolism in renal cancer. Mol Cancer Ther. 2014 Feb;13(2):285-96. doi: 10.1158/1535-7163.MCT-13-0681. Epub 2013 Dec 10. PubMed PMID: 24327518; PubMed Central PMCID: PMC3956125.

Explore Compound Types